Dichotomain B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichotomain B is a natural product found in Dicranopteris linearis with data available.
Scientific Research Applications
Chemical Structure and Properties
Dichotomain B, along with Dichotomain A, are two highly oxygenated phenolic derivatives isolated from the fronds of Dicranopteris dichotoma. These compounds feature a unique spirodilactone moiety in their structures. The elucidation of their structures was primarily based on NMR and MS spectroscopic data, and the stereochemistry of Dichotomain A was determined by single-crystal X-ray diffraction. This research highlights the complex and distinctive chemical nature of Dichotomain B (Li et al., 2006).
Biological Activity
In terms of biological activity, Dichotomain B has demonstrated weak anti-HIV-1 activity. This finding suggests potential antiviral properties, although the level of effectiveness is described as weak. This aspect of Dichotomain B opens avenues for further research into its potential medicinal uses, particularly in the realm of antiviral therapies (Li et al., 2006).
properties
Product Name |
Dichotomain B |
---|---|
Molecular Formula |
C21H24O12 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
(3S,3aR,4'R,6S,6aR)-3-hydroxy-4'-(4-hydroxyphenyl)-6a-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione |
InChI |
InChI=1S/C21H24O12/c1-8-14(25)15(26)16(27)18(30-8)33-21-17(12(23)7-29-21)31-19(28)20(21)11(6-13(24)32-20)9-2-4-10(22)5-3-9/h2-5,8,11-12,14-18,22-23,25-27H,6-7H2,1H3/t8-,11-,12+,14+,15+,16-,17-,18+,20-,21-/m1/s1 |
InChI Key |
HLOYZXNIQGMYCC-VHUPJXSISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@]23[C@@H]([C@H](CO2)O)OC(=O)[C@]34[C@H](CC(=O)O4)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC23C(C(CO2)O)OC(=O)C34C(CC(=O)O4)C5=CC=C(C=C5)O)O)O)O |
synonyms |
dichotomain B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.